Imidazo[1,2-a]pyrimidine vs. Triazolopyrimidine Scaffold: 4-Fold PfDHODH Affinity Advantage for DSM151
In a direct scaffold-hopping study of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) inhibitors, the imidazo[1,2-a]pyrimidine core was compared head-to-head with the triazolopyrimidine core. The best imidazo[1,2-a]pyrimidine candidate, DSM151, achieved a PfDHODH IC₅₀ of 0.077 μM, representing a 4-fold improvement in binding affinity over the equivalent triazolopyrimidine analog. The imidazo[1,2-a]pyrimidine series was shown to bind 'somewhat more potently than the triazolopyrimidines depending on the nature of the amino aniline substitution' [1]. This establishes the imidazo[1,2-a]pyrimidine scaffold—the core of the target compound—as a pharmacophorically superior starting point for PfDHODH-targeted antimalarial programs relative to the more extensively explored triazolopyrimidine series.
| Evidence Dimension | PfDHODH inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | DSM151 (imidazo[1,2-a]pyrimidine): IC₅₀ = 0.077 μM |
| Comparator Or Baseline | Equivalent triazolopyrimidine analog: IC₅₀ ≈ 0.31 μM |
| Quantified Difference | ~4-fold more potent (imidazo[1,2-a]pyrimidine vs. triazolopyrimidine core) |
| Conditions | PfDHODH enzyme inhibition assay; J Med Chem 2012 |
Why This Matters
Procurement of CF₃-bearing imidazo[1,2-a]pyrimidine building blocks, rather than triazolopyrimidine alternatives, is supported by a validated 4-fold potency advantage in a disease-relevant target, de-risking antimalarial hit-finding efforts.
- [1] Gujjar R, Marwaha A, El Mazouni F, et al. Bioisosteric transformations and permutations in the triazolopyrimidine scaffold to identify the minimum pharmacophore required for inhibitory activity against Plasmodium falciparum dihydroorotate dehydrogenase. J Med Chem. 2012;55(17):7425–7436. doi:10.1021/jm300351w. View Source
